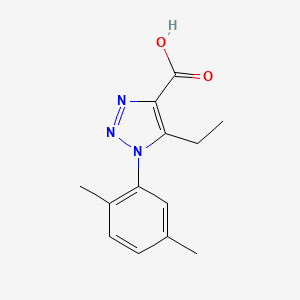![molecular formula C27H20N2OS B4927059 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B4927059.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide, also known as BTA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, material science, and biochemistry.
作用机制
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide is not fully understood. However, it has been suggested that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide exerts its anti-cancer activity by inhibiting the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cell growth and survival. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has also been shown to reduce inflammation and inhibit the replication of hepatitis C virus. In vivo studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has anti-tumor activity in animal models of cancer.
实验室实验的优点和局限性
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has several advantages for lab experiments. It is a well-characterized compound with a well-established synthesis method. It is also readily available from commercial sources. However, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has been shown to exhibit some non-specific binding to proteins, which can complicate its use as a biosensor.
未来方向
There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide. In medicinal chemistry, further studies are needed to fully elucidate the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide and to optimize its anti-cancer activity. In material science, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has potential applications in the development of new liquid crystal and OLED materials. In biochemistry, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has potential applications in the development of new biosensors for the detection of proteins. Overall, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide is a promising compound with potential applications in a variety of fields, and further research is needed to fully explore its potential.
In conclusion, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide is well-established, and it has been extensively studied for its anti-cancer, anti-inflammatory, and anti-viral properties. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide is needed to fully explore its potential in various fields.
合成方法
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide involves the reaction of 2-amino-3-methylphenol with 2-chlorobenzothiazole in the presence of a base, followed by the reaction of the resulting intermediate with 4-biphenylcarboxylic acid chloride. The final product is obtained after purification through column chromatography. The synthesis method of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide is well-established and has been reported in several scientific journals.
科学研究应用
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has been extensively studied for its potential application in various fields. In medicinal chemistry, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In material science, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has been explored for its potential application in liquid crystals, OLEDs, and solar cells. In biochemistry, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide has been studied for its ability to bind to proteins and its potential use as a biosensor.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2OS/c1-18-22(27-29-24-11-5-6-13-25(24)31-27)10-7-12-23(18)28-26(30)21-16-14-20(15-17-21)19-8-3-2-4-9-19/h2-17H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLLSYVITAJRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)
![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)

![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)
![N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)
![3-{[(4-methyl-5-phenyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4927036.png)
![N-benzyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4927039.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4927041.png)
![N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4927042.png)

![10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)

![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B4927082.png)